molecular formula C11H16N2O B1621025 N-(3-methylpyridin-2-yl)pivalamide CAS No. 86847-66-7

N-(3-methylpyridin-2-yl)pivalamide

Cat. No.: B1621025
CAS No.: 86847-66-7
M. Wt: 192.26 g/mol
InChI Key: ZBCUAOCZXRLXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmacokinetics and Metabolism Studies

A novel ALK5 inhibitor, closely related to N-(3-methylpyridin-2-yl)pivalamide, was studied for its pharmacokinetics and metabolism. This compound showed promise as an oral anti-fibrotic drug, with significant bioavailability and distribution into vital organs like liver, kidneys, and lungs in animal models (Kim et al., 2008).

2. Synthesis Methods

Research on the synthesis of complex molecular structures involving this compound derivatives has been conducted. This includes the synthesis of trisubstituted naphthyridines, highlighting the versatility of this compound in chemical synthesis (Kobayashi et al., 2010).

3. Potential in Cystic Fibrosis Treatment

A derivative of this compound showed potential in correcting defective cellular processing of the cystic fibrosis protein, indicating its potential application in cystic fibrosis therapy (Yu et al., 2008).

4. Antibacterial Applications

Studies have shown that certain derivatives of this compound exhibit antibacterial properties. This includes the synthesis and evaluation of these compounds against various bacteria, demonstrating their potential in antibacterial applications (Al-Romaizan, 2019).

5. Structural Studies and Molecular Conformation

Research on the molecular structure of this compound derivatives has been conducted to understand their conformation and stability. This involves studying the intra- and inter-molecular interactions, which are crucial for their potential applications (Atalay et al., 2016).

6. Use in Cobalt(II) Complex Synthesis

There has been research on synthesizing cobalt(II) complexes using tripodal polypyridine ligands bearing pivalamide groups. These studies are essential for understanding the coordination chemistry and potential applications in various fields like catalysis and material science (Matsumoto et al., 2012).

Properties

IUPAC Name

2,2-dimethyl-N-(3-methylpyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCUAOCZXRLXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363173
Record name 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-66-7
Record name 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-3-methylpyridine (108 g) and triethylamine (180 ml) were dissolved in tetrahydrofuran (500 ml) and the solution cooled to 0° C. in an acetone/ice bath. A solution of pivaloyl chloride (135.4 ml) in tetrahydrofuran (250 ml) was added over 70 minutes at such a rate that the temperature remained between 0° C. and 5° C. The mixture was aged at 0° C. for 15 minutes, allowed to warm to room temperature and aged for 3 hours. The reaction mixture was quenched into water (1 liter), the phases separated and the aqueous phase extracted with ethyl acetate (2×200 ml). The organic phases were combined, washed with saturated sodium bicarbonate solution (2×200 ml), brine (200 ml) and dried (sodium sulphate). The solvent was removed under reduced pressure and the solid residue flushed with hexane (100 ml). The solid was dissolved in hot hexane, filtered and allowed to crystallise. The title compound was collected by filtration, washed with hexane (200 ml) and dried (147.4 g, 76.8% yield; mp 90°-92° C.).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
135.4 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylpyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylpyridin-2-yl)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylpyridin-2-yl)pivalamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylpyridin-2-yl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylpyridin-2-yl)pivalamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylpyridin-2-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.